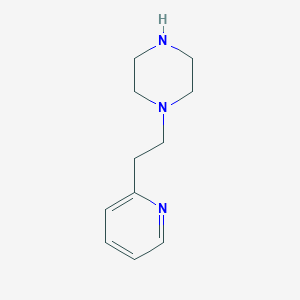

1-(2-(Pyridin-2-yl)ethyl)piperazine

Description

BenchChem offers high-quality 1-(2-(Pyridin-2-yl)ethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Pyridin-2-yl)ethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-pyridin-2-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUNCRDVGUBYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213160 | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63732-26-3, 53345-15-6 | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-pyridylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53345-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(2-(pyridin-2-yl)ethyl)piperazine

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-(pyridin-2-yl)ethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The document delineates robust synthetic protocols, focusing on the mechanistic rationale behind experimental choices to ensure reproducibility and scalability. Furthermore, it establishes a framework for the unambiguous structural elucidation of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating field-proven insights with foundational chemical principles, this guide serves as an essential resource for researchers leveraging this versatile molecular scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of the Pyridine-Piperazine Scaffold

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold." Its unique physicochemical properties—including a six-membered heterocyclic structure with two opposing nitrogen atoms, high aqueous solubility, and the ability to act as both a hydrogen bond donor and acceptor—make it a cornerstone in the design of bioactive molecules.[1][2] These attributes often translate to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and enhanced oral bioavailability.[2] Consequently, the piperazine moiety is a constituent of numerous FDA-approved drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1][3][4]

When coupled with a pyridine ring, another critical pharmacophore known for its ability to engage in various biological interactions, the resulting scaffold becomes a powerful tool for medicinal chemists. The compound 1-(2-(pyridin-2-yl)ethyl)piperazine serves as a quintessential example of such a molecular architecture. It acts as a versatile synthetic intermediate, providing a foundational structure that can be further functionalized to target specific biological pathways.[5] This guide details the reliable synthesis and rigorous characterization of this high-value chemical building block.

Section 1: Synthetic Strategies and Mechanistic Rationale

The synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine is most efficiently achieved through the N-alkylation of piperazine. This approach is favored for its reliability and the commercial availability of the requisite starting materials. The core of this strategy involves the formation of a carbon-nitrogen bond between one of the secondary amines of the piperazine ring and an electrophilic two-carbon linker attached to the pyridine core.

Primary Synthetic Route: Nucleophilic Substitution

The most common and dependable method is the direct nucleophilic substitution (S_N2) reaction between piperazine and a 2-(2-haloethyl)pyridine derivative, typically 2-(2-chloroethyl)pyridine.

Causality and Experimental Choices:

-

Nucleophile: Piperazine serves as the nucleophile. A significant challenge in this reaction is controlling selectivity to achieve mono-alkylation rather than the undesired di-alkylation product, where both nitrogen atoms of piperazine react. To kinetically favor the mono-substituted product, a large excess of piperazine (typically 4-10 equivalents) is employed. This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.

-

Electrophile: 2-(2-chloroethyl)pyridine provides the electrophilic carbon center. The chlorine atom is a competent leaving group, facilitating the nucleophilic attack by the piperazine nitrogen.

-

Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) formed as a byproduct of the reaction. This prevents the protonation and deactivation of the piperazine nucleophile.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or a polar protic solvent such as ethanol is typically used. These solvents effectively dissolve the reactants and facilitate the S_N2 mechanism.

Caption: Synthetic workflow for 1-(2-(pyridin-2-yl)ethyl)piperazine via nucleophilic substitution.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a self-validating system for the synthesis and isolation of the target compound.

Materials & Equipment:

-

Piperazine (anhydrous)

-

2-(2-Chloroethyl)pyridine hydrochloride

-

Potassium Carbonate (K₂CO₃, anhydrous powder)

-

Acetonitrile (CH₃CN, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (5.0 eq.), potassium carbonate (3.0 eq.), and anhydrous acetonitrile (200 mL).

-

Addition of Electrophile: Add 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq.) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL). The aqueous washes remove excess piperazine and any remaining salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 1-10% methanol in dichloromethane containing 0.5% triethylamine (to prevent product tailing on the acidic silica). Combine the fractions containing the pure product and concentrate to afford 1-(2-(pyridin-2-yl)ethyl)piperazine as a pale yellow oil.

Section 2: Comprehensive Characterization

Unambiguous confirmation of the molecular structure is paramount. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a complete and self-validating characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted spectrum for 1-(2-(pyridin-2-yl)ethyl)piperazine in CDCl₃ would show distinct signals corresponding to the pyridine, ethyl linker, and piperazine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. This technique is complementary to ¹H NMR and confirms the carbon skeleton of the molecule.

| Data Set | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Assignment Rationale |

| ¹H NMR | 8.55 (d, 1H), 7.60 (td, 1H), 7.15 (d, 1H), 7.10 (dd, 1H) | Aromatic protons of the pyridine ring, deshielded by the ring current and electronegative nitrogen. |

| 2.90 (t, 2H) | Methylene protons (–CH₂–) adjacent to the pyridine ring. | |

| 2.75 (t, 2H) | Methylene protons (–CH₂–) adjacent to the piperazine ring. | |

| 2.60 (br s, 4H) | Piperazine methylene protons adjacent to the ethyl substituent. | |

| 2.45 (br s, 4H) | Piperazine methylene protons adjacent to the N-H group. | |

| 1.85 (br s, 1H) | N-H proton of the secondary amine in the piperazine ring. | |

| ¹³C NMR | 160.0, 149.5, 136.5, 123.0, 121.2 | Five distinct aromatic carbons of the pyridine ring. |

| 58.0 | Ethyl linker carbon (–CH₂–) attached to the piperazine nitrogen. | |

| 54.5 | Piperazine carbons adjacent to the ethyl substituent. | |

| 46.0 | Piperazine carbons adjacent to the N-H group. | |

| 36.5 | Ethyl linker carbon (–CH₂–) attached to the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8][9][10]

| Characteristic Absorption (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3300 - 3400 | N-H Stretch (broad) | Secondary amine of the piperazine ring. |

| 3000 - 3100 | C-H Stretch | Aromatic C-H bonds of the pyridine ring. |

| 2800 - 3000 | C-H Stretch | Aliphatic C-H bonds of the ethyl linker and piperazine ring. |

| 1590, 1570, 1475 | C=C and C=N Stretch | Aromatic ring stretching of the pyridine moiety. |

| 1100 - 1300 | C-N Stretch | Carbon-nitrogen bonds of the amines. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.[11] For 1-(2-(pyridin-2-yl)ethyl)piperazine (Molecular Formula: C₁₁H₁₇N₃), high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

-

Expected Molecular Ion: The protonated molecular ion [M+H]⁺ would be observed at an m/z of 192.1495.

-

Key Fragmentation Pathway: The most characteristic fragmentation involves the benzylic-type cleavage of the bond between the two ethyl carbons, leading to a highly stable pyridinylmethyl cation fragment at m/z 92 and a piperazinyl ethyl radical cation fragment. Another common cleavage occurs at the C-N bond connecting the ethyl group to the piperazine ring.

Caption: Primary fragmentation pathways for 1-(2-(pyridin-2-yl)ethyl)piperazine in ESI-MS.

Conclusion

1-(2-(pyridin-2-yl)ethyl)piperazine is a strategically important molecular scaffold that serves as a gateway to a diverse range of potentially therapeutic compounds. This guide has detailed a robust and rational synthetic methodology, emphasizing the control of selectivity through the strategic use of excess reagent. The outlined purification and comprehensive characterization protocols, employing NMR, IR, and MS, provide a validated framework for researchers to confidently synthesize and confirm the identity of this valuable building block. The principles and techniques described herein are foundational for any drug discovery program aiming to leverage the potent combination of the pyridine and piperazine pharmacophores.

References

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. Available at: [Link][12][13]

-

1-(2-Pyridyl)piperazine. PubChem, National Center for Biotechnology Information. Available at: [Link][8]

-

1-(2-Pyridyl)piperazine. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, National Center for Biotechnology Information. Available at: [Link][3]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central, National Center for Biotechnology Information. Available at: [Link][14]

-

Synthesis of (a) 1-(2-Piperidinoethyl)-4-(ethoxycarbonyl)piperazine. PrepChem.com. Available at: [Link][15]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link][16]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. Available at: [Link][4]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link][17]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed, National Center for Biotechnology Information. Available at: [Link][18]

-

The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link][1]

-

The medicinal chemistry of piperazines: A review. PubMed, National Center for Biotechnology Information. Available at: [Link][2]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link][11]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link][19]

-

IR spectra of genistein (a), piperazine (b) and the cocrystal of... ResearchGate. Available at: [Link][10]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link][6]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. Available at: [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Buy 1-(2-(Pyridin-2-yl)ethyl)piperazine | 63732-26-3 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]

- 8. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperazine(110-85-0) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-(pyridin-2-yl)ethyl)piperazine for Chemical Researchers and Drug Development Professionals

Introduction

1-(2-(pyridin-2-yl)ethyl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via an ethyl bridge. This unique structural combination makes it a valuable building block in medicinal chemistry. The piperazine ring, a common pharmacophore, is known to improve aqueous solubility and bioavailability of drug candidates.[1] Its derivatives have shown a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] The pyridine ring, another key heterocycle in drug design, can participate in hydrogen bonding and metal coordination, further diversifying the potential biological interactions of the parent molecule.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(2-(pyridin-2-yl)ethyl)piperazine, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(2-(pyridin-2-yl)ethyl)piperazine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | [4] |

| Molecular Weight | 191.27 g/mol | |

| CAS Number | 53345-15-6 | [4] |

| Appearance | Solid | |

| InChI Key | PXJMEKXBONLMNG-UHFFFAOYSA-N | |

| SMILES | C1CN(CCN1)CCc2ccncc2 |

Synthesis and Purification

The most common and direct synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine involves the nucleophilic substitution of a suitable 2-substituted pyridine with piperazine. A typical and efficient laboratory-scale protocol is detailed below.

Synthetic Workflow: Nucleophilic Substitution

Caption: General workflow for the synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-(2-chloroethyl)pyridine (1.0 eq) in acetonitrile, add an excess of piperazine (3.0-5.0 eq) and potassium carbonate (2.0 eq) as a base. The excess piperazine serves both as a nucleophile and to minimize the formation of bis-alkylated byproducts.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 1-(2-(pyridin-2-yl)ethyl)piperazine.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is crucial. The expected spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), the ethyl bridge protons (as triplets), and the piperazine ring protons (as broad singlets or multiplets).

-

¹³C NMR: The carbon NMR will display signals corresponding to the pyridine ring carbons, the ethyl bridge carbons, and the piperazine ring carbons. The chemical shifts will be consistent with the electron-donating and withdrawing effects within the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (192.15 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, as well as C=N and C=C stretching vibrations from the pyridine ring.

Chemical Reactivity and Derivatization

The reactivity of 1-(2-(pyridin-2-yl)ethyl)piperazine is primarily centered around the nucleophilic secondary amine of the piperazine ring and the basic nitrogen of the pyridine ring.

Caption: Key reactive sites of 1-(2-(pyridin-2-yl)ethyl)piperazine.

-

N-Alkylation and N-Acylation: The secondary amine of the piperazine ring is a potent nucleophile and can readily undergo alkylation and acylation reactions.[4] This allows for the introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for drug screening.

-

Metal Complexation: The pyridine nitrogen and the piperazine nitrogens can act as ligands to form complexes with various metal ions.[4] This property is of interest in the development of metal-based therapeutics and diagnostic agents.

-

Salt Formation: The basic nature of the nitrogen atoms allows for the formation of pharmaceutically acceptable salts, which can improve the compound's solubility and stability.

Applications in Medicinal Chemistry and Drug Development

The 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold is a privileged structure in medicinal chemistry due to the frequent appearance of both piperazine and pyridine rings in FDA-approved drugs.[4]

-

Scaffold for Drug Discovery: This compound serves as an excellent starting point for the synthesis of more complex molecules targeting a wide range of biological receptors.[4] The piperazine moiety is a common feature in drugs targeting the central nervous system.[2]

-

Linker Moiety: The ethylpiperazine portion can act as a flexible linker to connect different pharmacophores, allowing for the design of multi-target drugs or molecules with optimized pharmacokinetic properties.

-

Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment in fragment-based drug discovery campaigns, where small molecules that bind to a biological target are identified and then grown or linked together to create more potent leads.

The versatility of the piperazine scaffold is highlighted by its presence in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antihistamine properties.[3][5][6]

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-(2-(pyridin-2-yl)ethyl)piperazine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is classified as a combustible solid.

References

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

- 1-(2-(Pyridin-2-yl)ethyl)piperazine. Smolecule.

- 1-(2-Pyridyl)piperazine. PubChem.

- Supplemental Inform

- 1-(2-PYRIDIN-2-YL-ETHYL)-PIPERAZINE. ChemicalBook. (2023-04-23).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz

- Synthesis of 1-(2-pyrimidinyl)piperazine. PrepChem.com.

- 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester.

- 1-(2-pyridin-4-yl-ethyl)-piperazine AldrichCPR. Sigma-Aldrich.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025-08-06).

- Piperazine. NIST WebBook.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

Sources

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Buy 1-(2-(Pyridin-2-yl)ethyl)piperazine | 63732-26-3 [smolecule.com]

- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-(pyridin-2-yl)ethyl)piperazine (CAS: 53345-15-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine-Piperazine Scaffold

1-(2-(pyridin-2-yl)ethyl)piperazine is a heterocyclic compound featuring two of the most valuable pharmacophores in modern medicinal chemistry: the pyridine ring and the piperazine moiety. The pyridine ring, an aza-aromatic heterocycle, is a common feature in FDA-approved drugs, valued for its ability to improve metabolic stability, permeability, and potency through hydrogen bonding and specific receptor interactions.[1] The piperazine ring is recognized as a "privileged scaffold," a structural framework that is frequently found in biologically active compounds across various therapeutic areas.[2] Its unique physicochemical properties, including basicity and conformational flexibility, are instrumental in optimizing the pharmacokinetic profiles of drug candidates, particularly solubility and oral bioavailability.[3]

This guide provides a comprehensive technical overview of 1-(2-(pyridin-2-yl)ethyl)piperazine, focusing on its chemical properties, synthesis, characterization, and its role as a strategic building block in the design and development of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of 1-(2-(pyridin-2-yl)ethyl)piperazine are summarized below. While specific experimental data for properties such as melting and boiling points are not extensively reported in peer-reviewed literature, the characteristics of its parent structures provide a valuable comparative baseline.

Table 1: Core Properties of 1-(2-(pyridin-2-yl)ethyl)piperazine

| Property | Value | Source(s) |

| CAS Number | 53345-15-6 | N/A |

| Molecular Formula | C₁₁H₁₇N₃ | N/A |

| Molecular Weight | 191.27 g/mol | N/A |

| SMILES | C1CN(CCN1)CCc2ncccc2 | N/A |

| InChI Key | PXJMEKXBONLMNG-UHFFFAOYSA-N | N/A |

Table 2: Comparative Physical Properties of Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Rationale for Comparison |

| Piperazine (Parent Scaffold) | 109 - 112 | 145 - 146 | Provides baseline properties for the core piperazine ring system.[3] |

| 1-(2-Hydroxyethyl)piperazine | -38.5 | 246 | Demonstrates the effect of an ethyl-linked functional group on the boiling point.[4] |

The presence of two basic nitrogen centers in the piperazine ring and one in the pyridine ring makes this molecule basic. The pKa values are critical for understanding its behavior in physiological environments and for designing salt-formulation strategies to improve solubility and stability.

Synthesis and Characterization

The synthesis of N-substituted piperazines is a cornerstone of medicinal chemistry. The most direct and widely employed method for preparing the title compound is through the nucleophilic substitution reaction between piperazine and a suitable pyridine-containing electrophile.

Representative Synthetic Protocol: N-Alkylation of Piperazine

This protocol describes a robust and scalable method for synthesizing 1-(2-(pyridin-2-yl)ethyl)piperazine via the N-alkylation of piperazine with 2-(2-chloroethyl)pyridine. The secondary amine of piperazine acts as the nucleophile, displacing the chloride leaving group.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine (2-3 equivalents) serves two purposes. First, it drives the reaction to completion by Le Châtelier's principle. Second, the excess piperazine acts as a base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

-

Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen to dissolve the reactants while favoring an Sₙ2 reaction mechanism.

-

Base (Optional but Recommended): An external, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be added to ensure the piperazine remains deprotonated and maximally nucleophilic throughout the reaction.

-

Temperature: Heating the reaction (reflux) provides the necessary activation energy to facilitate the C-N bond formation.

-

Purification: An acid-base extraction is an effective purification strategy. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent. Column chromatography provides a higher degree of purity.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperazine (3.0 eq.) in acetonitrile (10 mL/mmol of the limiting reagent) in a round-bottom flask, add potassium carbonate (2.0 eq.).

-

Addition of Electrophile: Add a solution of 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq.) to the stirred suspension. Note: The hydrochloride salt is often more stable and commercially available than the free base.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure 1-(2-(pyridin-2-yl)ethyl)piperazine.

Synthesis Workflow Diagram

Caption: Figure 1. Representative synthesis workflow.

Expected Spectral Characteristics

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Pyridine Protons | δ 8.5 (d, 1H), 7.6 (t, 1H), 7.2-7.1 (m, 2H) | Aromatic protons on the pyridine ring, with the proton adjacent to nitrogen being the most deshielded. |

| Ethyl Protons (-CH₂-CH₂-) | δ 2.9 (t, 2H), 2.7 (t, 2H) | Two triplets for the ethylene bridge, with the protons adjacent to the pyridine ring being slightly more deshielded. | |

| Piperazine Protons | δ 2.6-2.4 (br m, 8H) | Broad multiplet integrating to 8 protons for the four methylene groups of the piperazine ring. | |

| Piperazine N-H | δ 1.5-2.5 (br s, 1H) | A broad, exchangeable singlet for the secondary amine proton. | |

| ¹³C NMR | Pyridine Carbons | δ 160 (C=N), 149, 136, 123, 121 | Aromatic carbons of the pyridine ring. |

| Ethyl Carbons | δ 60, 36 | Aliphatic carbons of the ethylene linker. | |

| Piperazine Carbons | δ 54, 46 | Two distinct signals for the piperazine carbons due to substitution at one nitrogen. | |

| FT-IR | N-H Stretch | 3300-3250 cm⁻¹ (broad) | Characteristic for a secondary amine. |

| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Aromatic C-H bonds of the pyridine ring. | |

| C-H Stretch (Aliphatic) | 2950-2800 cm⁻¹ | Aliphatic C-H bonds of the ethyl and piperazine groups. | |

| C=N, C=C Stretch | 1600-1450 cm⁻¹ | Aromatic ring stretching vibrations. | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z = 192.15 | The protonated molecular ion. |

| Major Fragment | m/z = 97.08 | Corresponds to the piperazine ring fragment after cleavage of the ethyl linker. |

Applications in Medicinal Chemistry and Drug Development

1-(2-(pyridin-2-yl)ethyl)piperazine is not typically an active pharmaceutical ingredient (API) itself, but rather a highly versatile intermediate and scaffold. Its value lies in the strategic combination of its three key features: a primary/secondary piperazine nitrogen for further derivatization, a linker, and a pyridine ring for target engagement.

-

Scaffold for Library Synthesis: The secondary amine of the piperazine ring is a convenient chemical handle for introducing a wide variety of functional groups through reactions like acylation, alkylation, reductive amination, and urea formation. This allows for the rapid generation of large libraries of related compounds for high-throughput screening.

-

Linker Moiety: The ethyl linker provides optimal spacing and conformational flexibility, allowing the pyridine and the derivatized piperazine moieties to orient themselves effectively within a biological target's binding pocket.

-

Bioisostere and Pharmacophore: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and a key hydrogen bond acceptor site (the nitrogen atom) to engage with protein targets.[1] This interaction is critical in many kinase inhibitors and CNS-active agents.

-

Key Intermediate: This molecule is a precursor for compounds with demonstrated biological activity, including potential treatments for cancer, atherosclerosis, and neurological disorders.[5] For example, related structures are crucial intermediates in the synthesis of serotonin (5-HT₁ₐ) receptor imaging agents used in neuroscience research.

Conceptual Role as a Drug Discovery Scaffold

Caption: Figure 2. Role as a versatile scaffold.

Toxicological Profile and Safe Handling

No specific toxicological data for 1-(2-(pyridin-2-yl)ethyl)piperazine is available. Therefore, a conservative approach to safety must be adopted based on the known hazards of the piperazine class of compounds. Piperazine and its simple N-alkyl derivatives are known to be corrosive, skin and respiratory sensitizers, and may pose reproductive health risks.[1][6]

Core Hazards:

-

Corrosive: As a multi-basic amine, the compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[6]

-

Skin and Respiratory Sensitizer: Piperazines are known to cause allergic reactions upon skin contact or inhalation.[6]

-

Harmful if Swallowed/Inhaled: Ingestion or inhalation may cause irritation to the respiratory and gastrointestinal tracts.

Safe Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated chemical fume hood.

Table 4: Recommended Handling and Safety Precautions

| Precaution | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | To prevent inhalation of vapors or aerosols. |

| Eye/Face Protection | Chemical safety goggles and/or face shield | Protects against splashes which can cause severe eye damage.[2] |

| Skin Protection | Nitrile or neoprene gloves (inspect prior to use) | Prevents skin contact, which can cause burns and sensitization. |

| Body Protection | Lab coat | Protects against accidental spills. |

| First Aid (Eyes) | Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | Dilutes and removes the corrosive chemical. |

| First Aid (Skin) | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention. | Removes the chemical to prevent burns and absorption. |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | Vomiting can cause further damage to the esophagus. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials (strong acids, oxidizing agents). Keep container tightly sealed. | Prevents degradation and hazardous reactions.[6] |

Conclusion

1-(2-(pyridin-2-yl)ethyl)piperazine is a compound of significant strategic value for drug discovery and development. While it may not be a final drug product, its utility as a versatile and synthetically accessible scaffold is paramount. The combination of the pharmacologically privileged piperazine ring and the bio-active pyridine moiety, connected by a flexible ethyl linker, provides an ideal platform for generating diverse chemical libraries aimed at a wide range of biological targets. A thorough understanding of its synthesis, characterization, and the inherent safety precautions associated with its chemical class is essential for any researcher looking to leverage this powerful building block in the pursuit of novel therapeutics.

References

This list is compiled from the provided search results. Full access to the original papers may require a subscription.

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Applications of piperazine scaffold in drug design. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2022). Molecules. Retrieved January 3, 2026, from [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). RSC Advances. Retrieved January 3, 2026, from [Link]

-

1-Ethylpiperazine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved January 3, 2026, from [Link]

Sources

- 1. sds.edqm.eu [sds.edqm.eu]

- 2. lobachemie.com [lobachemie.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 103-76-4 CAS MSDS (1-(2-Hydroxyethyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

Introduction: The Structural and Pharmaceutical Context of 1-(2-(pyridin-2-yl)ethyl)piperazine

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(2-(pyridin-2-yl)ethyl)piperazine

1-(2-(pyridin-2-yl)ethyl)piperazine is a heterocyclic compound featuring three key structural motifs: a pyridine ring, a piperazine ring, and an ethyl linker. This combination of a bio-isosteric pyridine core with the frequently employed piperazine scaffold makes it a molecule of significant interest in medicinal chemistry and drug development. Piperazine derivatives are known for their diverse pharmacological activities, often improving the aqueous solubility and bioavailability of drug candidates.[1] The pyridine moiety, a common feature in many bioactive molecules, influences the compound's electronic properties, lipophilicity, and potential for hydrogen bonding.

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides the definitive evidence of molecular structure, purity, and conformation. This guide offers a comprehensive, field-tested approach to the spectroscopic characterization of 1-(2-(pyridin-2-yl)ethyl)piperazine, detailing not just the methods but the scientific rationale underpinning the experimental design and data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-(2-(pyridin-2-yl)ethyl)piperazine, both ¹H and ¹³C NMR are essential for complete characterization.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 1-(2-(pyridin-2-yl)ethyl)piperazine.

Proton (¹H) NMR Spectroscopy

Theoretical Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The resonance frequency (chemical shift, δ) of each proton is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. Coupling between adjacent protons (J-coupling) causes signals to split, revealing connectivity information.

Predicted ¹H NMR Spectrum: Based on the structure, we can predict the key signals. The pyridine ring protons will appear in the aromatic region (downfield), while the ethyl bridge and piperazine protons will be in the aliphatic region (upfield).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-N1 (Piperazine NH) | 1.5 - 3.0 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| H-C2, H-C3 (Piperazine) | 2.4 - 2.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the ethyl-substituted nitrogen (N4). |

| H-C5, H-C6 (Piperazine) | 2.8 - 3.1 | Multiplet (m) | 4H | Protons on carbons adjacent to the NH group (N1). |

| H-C7' (Ethyl) | 2.6 - 2.9 | Triplet (t) | 2H | Coupled to the two protons on C8'. |

| H-C8' (Ethyl) | 2.9 - 3.2 | Triplet (t) | 2H | Coupled to the two protons on C7' and adjacent to the pyridine ring. |

| H-C5'' (Pyridine) | 7.0 - 7.2 | Triplet (t) | 1H | Typical chemical shift for a proton at position 5 of a 2-substituted pyridine. |

| H-C3'' (Pyridine) | 7.1 - 7.3 | Doublet (d) | 1H | Typical chemical shift for a proton at position 3 of a 2-substituted pyridine. |

| H-C4'' (Pyridine) | 7.5 - 7.7 | Triplet of Doublets (td) | 1H | Downfield shift due to its position relative to the nitrogen atom. |

| H-C6'' (Pyridine) | 8.4 - 8.6 | Doublet (d) | 1H | Most downfield pyridine proton due to proximity to the electronegative nitrogen. |

Experimental Protocol: ¹H NMR Acquisition

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(2-(pyridin-2-yl)ethyl)piperazine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Causality Note: CDCl₃ is a versatile solvent for many organic molecules and provides a clean spectral window. If the compound has poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though this will shift the proton signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16 to 64 scans are sufficient for a high signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Calibrate the spectrum to the TMS signal. Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. Since ¹³C has a low natural abundance (~1.1%), proton decoupling is used to simplify the spectrum to single lines for each unique carbon environment, enhancing the signal. The chemical shift of each carbon provides information about its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7' (Ethyl) | ~35-40 | Aliphatic CH₂ adjacent to the piperazine ring. |

| C-2, C-3, C-5, C-6 (Piperazine) | ~45-55 | Four distinct signals for the piperazine carbons are expected due to substitution. Carbons adjacent to NH (C5, C6) may be slightly different from those adjacent to the substituted nitrogen (C2, C3).[2][3] |

| C-8' (Ethyl) | ~58-62 | Aliphatic CH₂ adjacent to the electron-withdrawing pyridine ring, causing a downfield shift. |

| C-3'', C-5'' (Pyridine) | ~121-124 | Standard chemical shifts for carbons in these positions on the pyridine ring. |

| C-4'' (Pyridine) | ~136-138 | Downfield shift characteristic of the C-4 position in pyridines. |

| C-6'' (Pyridine) | ~149-151 | Most downfield aromatic carbon (excluding C2'') due to proximity to nitrogen. |

| C-2'' (Pyridine) | ~159-162 | Quaternary carbon attached to the ethyl group and adjacent to the ring nitrogen, resulting in a significant downfield shift. |

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with the primary difference being the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is recommended due to the lower sensitivity of the ¹³C nucleus.

-

Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Theoretical Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. This makes FT-IR an excellent, rapid tool for confirming the presence of key structural components.

Predicted FT-IR Spectrum: The spectrum of 1-(2-(pyridin-2-yl)ethyl)piperazine will be a composite of the vibrations from its three structural units.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Reference |

| 3200 - 3400 | N-H Stretch (Piperazine) | Medium, Broad | Characteristic of a secondary amine. The broadness is due to hydrogen bonding. |

| 3000 - 3100 | C-H Stretch (Aromatic, Pyridine) | Medium-Weak | Aromatic C-H stretches typically appear above 3000 cm⁻¹. |

| 2800 - 3000 | C-H Stretch (Aliphatic, Ethyl & Piperazine) | Strong | Multiple strong bands are expected from the numerous C-H bonds in the piperazine and ethyl groups.[4] |

| 1580 - 1610 | C=N, C=C Stretch (Pyridine Ring) | Strong-Medium | Characteristic stretching vibrations of the pyridine ring skeleton.[5] |

| 1430 - 1480 | CH₂ Scissoring (Aliphatic) | Medium | Bending vibration of the methylene groups in the structure. |

| 1100 - 1300 | C-N Stretch (Amine) | Medium-Strong | C-N stretching vibrations from both the piperazine and ethyl-pyridine linkages. |

Experimental Protocol: FT-IR Acquisition (Attenuated Total Reflectance - ATR)

ATR is a modern, convenient method that requires minimal sample preparation.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 1-(2-(pyridin-2-yl)ethyl)piperazine sample onto the crystal.

-

Acquisition: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern of the molecular ion provides additional structural information, akin to a molecular puzzle.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): The molecular weight of 1-(2-(pyridin-2-yl)ethyl)piperazine (C₁₁H₁₇N₃) is 191.27 g/mol .[6] A strong molecular ion peak is expected at m/z = 191.

-

Fragmentation Analysis: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The ethyl linker is a likely point of cleavage.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 191 | [C₁₁H₁₇N₃]⁺• | Molecular Ion (M⁺•) |

| 134 | [C₇H₈N₃]⁺ | Cleavage of the ethyl-piperazine bond (loss of C₄H₉N•). |

| 93 | [C₅H₅N-CH₂]⁺ | Benzylic-type cleavage of the C-C bond in the ethyl linker. This is often a very stable and prominent fragment for 2-alkylpyridines. |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment resulting from cleavage at the ethyl bridge. |

| 56 | [C₃H₆N]⁺ | Common fragment from the piperazine ring cleavage.[7] |

Fragmentation Pathway Visualization

Caption: Plausible fragmentation pathways for 1-(2-(pyridin-2-yl)ethyl)piperazine in EI-MS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules, often resulting in a protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable ion spray.

-

Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer (e.g., TOF or Orbitrap).

-

Analysis: The primary peak should correspond to the [M+H]⁺ ion. For 1-(2-(pyridin-2-yl)ethyl)piperazine, this would be at m/z 192.1444 (calculated for [C₁₁H₁₈N₃]⁺). Confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

Conclusion: A Synergistic Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergy of these methods. NMR spectroscopy provides the detailed atomic map and connectivity, FT-IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula while offering clues to the molecular framework. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unambiguous and robust characterization of 1-(2-(pyridin-2-yl)ethyl)piperazine, ensuring the integrity and validity of their scientific endeavors.

References

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). National Institutes of Health. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2023). ResearchGate. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. [Link]

-

1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

-

Piperazine - Mass spectrum (electron ionization). (n.d.). NIST WebBook. [Link]

-

FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. (n.d.). ResearchGate. [Link]

-

Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. (2013). PubMed. [Link]

-

FT-IR spectrum of SBA/Pip and neat piperazine. (n.d.). ResearchGate. [Link]

Sources

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-(2-pyridin-4-yl-ethyl)-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Piperazine [webbook.nist.gov]

The Strategic Screening of 1-(2-(pyridin-2-yl)ethyl)piperazine Derivatives: A Technical Guide for Drug Discovery

Abstract

The confluence of the pyridine and piperazine scaffolds in the 1-(2-(pyridin-2-yl)ethyl)piperazine core structure presents a compelling starting point for the discovery of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the systematic biological activity screening of derivatives based on this privileged scaffold. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind the construction of a multi-tiered screening cascade, emphasizing the principles of scientific integrity and logical progression. From initial broad-spectrum cytotoxicity assessments to targeted enzyme and receptor-based assays, this guide offers field-proven insights, detailed methodologies, and visual aids to empower the efficient and effective identification of promising lead compounds.

Introduction: The Therapeutic Promise of the Pyridin-Piperazine Moiety

The piperazine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1][2] Its unique six-membered heterocyclic structure with two nitrogen atoms allows for versatile substitutions, enabling the fine-tuning of pharmacological activity.[1][3] When coupled with the pyridine ring, a prominent heterocycle in medicinal chemistry known for its diverse biological activities including anticancer and antimicrobial effects, the resulting 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold becomes a rich source for novel drug candidates.[4][5] Derivatives of this core have shown potential across a spectrum of therapeutic areas, including oncology, neuropsychiatry, and infectious diseases.[6][7][8]

This guide outlines a strategic, tiered approach to screening novel 1-(2-(pyridin-2-yl)ethyl)piperazine derivatives to efficiently identify and characterize their biological activities.

Foundational Screening: A Tiered Approach to Uncover Biological Potential

A logical and resource-efficient screening strategy begins with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more specific, target-oriented assays to elucidate mechanisms of action.

Caption: A tiered workflow for screening 1-(2-(pyridin-2-yl)ethyl)piperazine derivatives.

Tier 1: Broad-Spectrum Activity Assessment

The initial tier aims to cast a wide net to detect any significant biological effects of the synthesized derivatives.

A primary screen for anticancer potential involves assessing the general cytotoxicity of the compounds against a panel of human cancer cell lines.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[11]

Experimental Protocol: MTT Cytotoxicity Assay [11][12][13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-(2-(pyridin-2-yl)ethyl)piperazine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[11] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition of cell proliferation are prioritized for further investigation.

Given the known antimicrobial properties of both pyridine and piperazine scaffolds, a parallel primary screen for antibacterial and antifungal activity is warranted.[8][14] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]

Experimental Protocol: Broth Microdilution Assay [15]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Tier 2: Hit Confirmation and Selectivity Profiling

Compounds that demonstrate activity in the primary screens ("hits") are advanced to Tier 2 for validation and to assess their selectivity.

Dose-Response Analysis and IC50/GI50 Determination

For promising cytotoxic compounds, a more detailed dose-response analysis is conducted to determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). This provides a quantitative measure of the compound's potency.[16] This is achieved by testing the compounds over a wider range of concentrations in the MTT or a similar cell viability assay.

Selectivity Index

A critical aspect of drug development is selectivity. An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. To assess this, promising derivatives are tested against non-cancerous cell lines (e.g., human fibroblasts or peripheral blood mononuclear cells). The selectivity index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 3: Elucidation of the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effect is crucial for its further development. Tier 3 assays are designed to investigate the potential molecular targets and pathways affected by the active derivatives.

Enzyme Inhibition Assays

Many therapeutic agents function by inhibiting the activity of specific enzymes. Based on the structural features of the 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold and its known targets, a panel of relevant enzyme inhibition assays can be performed.[17][18] For example, given the prevalence of piperazine derivatives as kinase inhibitors, screening against a panel of kinases involved in cancer cell proliferation (e.g., EGFR, VEGFR) would be a logical step.

General Protocol for an Enzyme Inhibition Assay [19]

-

Reagent Preparation: Prepare a reaction buffer, the target enzyme, its specific substrate, and the test compounds.

-

Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the test compound for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the formation of the product over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC50 value for the compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy 1-(2-(Pyridin-2-yl)ethyl)piperazine | 63732-26-3 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 7. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. jetir.org [jetir.org]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 19. superchemistryclasses.com [superchemistryclasses.com]

The Versatility of the 1-(2-(pyridin-2-yl)ethyl)piperazine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that can be readily modified to interact with a diverse range of biological targets. The 1-(2-(pyridin-2-yl)ethyl)piperazine moiety is a prime example of such a scaffold.[1] Its unique combination of a pyridine ring, a flexible ethyl linker, and a piperazine ring provides a versatile template for the design of potent and selective ligands for various receptors and enzymes implicated in a multitude of disease states.[1] This technical guide will provide an in-depth exploration of the 1-(2-(pyridin-2-yl)ethyl)piperazine core, from its synthesis to its application in the development of novel therapeutics targeting key players in neurotransmission and beyond. We will delve into the structure-activity relationships that govern its interactions with histamine receptors, serotonin receptors, and acetylcholinesterase, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Core Synthesis: Building the Foundation

The synthesis of the 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold is a critical first step in the development of its derivatives. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective approach involves the reaction of a suitable pyridine derivative with a piperazine synthon.

Experimental Protocol: Synthesis of 1-(2-(pyridin-2-yl)ethyl)piperazine

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

-

2-(2-Chloroethyl)pyridine hydrochloride

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

To a stirred suspension of 2-(2-chloroethyl)pyridine hydrochloride (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous acetonitrile, add anhydrous piperazine (5 equivalents).

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate/methanol to afford 1-(2-(pyridin-2-yl)ethyl)piperazine as a pure compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the pyridine, ethyl, and piperazine protons and carbons will validate the successful synthesis of the target scaffold.

Targeting the Histaminergic System: A Scaffold for H1 and H3 Receptor Antagonism

The histaminergic system plays a crucial role in various physiological processes, and its dysregulation is implicated in allergic reactions, sleep disorders, and cognitive dysfunction. The 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold has proven to be a valuable starting point for the development of both H1 and H3 receptor antagonists.

Histamine H1 Receptor Antagonists

The H1 receptor is a Gq-coupled receptor that, upon activation by histamine, initiates a signaling cascade leading to the release of pro-inflammatory mediators.[2][3][4] Antagonists of the H1 receptor are widely used as anti-allergy medications.[2]

H1 receptor antagonists competitively block the binding of histamine to the receptor, thereby preventing the activation of the Gq protein and the subsequent downstream signaling events.[2][3]

Histamine [label="Histamine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1R [label="H1 Receptor (Gq-coupled)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq protein", style=filled, fillcolor="#FBBC05"]; PLC [label="Phospholipase C", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=parallelogram]; IP3 [label="IP3", shape=parallelogram]; DAG [label="DAG", shape=parallelogram]; Ca_release [label="Ca²⁺ Release\n(from ER)"]; PKC [label="Protein Kinase C"]; Inflammation [label="Pro-inflammatory\nResponse", shape=note, style=filled, fillcolor="#F1F3F4"]; Antagonist [label="1-(2-(pyridin-2-yl)ethyl)piperazine\nDerivative (Antagonist)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Histamine -> H1R [label="Activates"]; Antagonist -> H1R [label="Blocks", style=dashed, color="#EA4335"]; H1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> Inflammation; PKC -> Inflammation; }

Caption: H1 Receptor Signaling Pathway and Antagonism.For H1 receptor antagonism, the SAR of 1-(2-(pyridin-2-yl)ethyl)piperazine derivatives highlights the importance of the terminal piperazine nitrogen.[5] Alkylation or acylation of this nitrogen with lipophilic moieties generally enhances antagonist activity. The hydrophobicity of the side chain plays a major role in their activity, while steric and electronic factors are of secondary importance.[5]

| Derivative | Modification at N4 of Piperazine | H1 Antagonist Activity (pA₂) |

| Lead Compound | -H | Moderate |

| Derivative A | -CH₂(CH₂)₆CH₃ | Increased |

| Derivative B | -C(O)Ph | Significantly Increased |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Histamine H3 Receptor Antagonists

The H3 receptor is a Gi/o-coupled autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters.[6] H3 receptor antagonists are being investigated for the treatment of cognitive disorders and sleep-wake cycle disturbances.[7]

Histamine [label="Histamine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3R [label="H3 Receptor (Gi/o-coupled)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gio [label="Gi/o protein", style=filled, fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase"]; cAMP [label="cAMP"]; PKA [label="Protein Kinase A"]; Neurotransmitter_Release [label="Neurotransmitter\nRelease (e.g., Histamine, ACh)", shape=note, style=filled, fillcolor="#F1F3F4"]; Antagonist [label="1-(2-(pyridin-2-yl)ethyl)piperazine\nDerivative (Antagonist)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Histamine -> H3R [label="Activates"]; Antagonist -> H3R [label="Blocks", style=dashed, color="#EA4335"]; H3R -> Gio [label="Activates"]; Gio -> AC [label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Neurotransmitter_Release [label="Modulates"]; H3R -> Neurotransmitter_Release [label="Inhibits", style=dashed]; }

Caption: H3 Receptor Signaling and Antagonism.For H3 receptor antagonists, modifications on both the piperazine and pyridine rings are crucial. The introduction of a propyl group on the terminal piperazine nitrogen has been shown to be beneficial for H3 receptor affinity.[10] Furthermore, substitution on the pyridine ring can modulate both affinity and selectivity.

| Derivative | Modification | hH3R Ki (nM) |

| Compound 4 | 4-(pyridin-4-yl)piperazin-1-yl core | 3.17 |

| Compound 5 | Piperidine core instead of piperazine | 7.70 |

Note: Ki is the inhibition constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[11][12]

Modulating the Serotonergic System: A Scaffold for 5-HT1A and 5-HT2A Receptor Ligands

The serotonergic system is a key regulator of mood, cognition, and behavior, and drugs targeting serotonin receptors are mainstays in the treatment of depression, anxiety, and psychosis. The arylpiperazine substructure, present in 1-(2-(pyridin-2-yl)ethyl)piperazine, is a well-established pharmacophore for serotonin receptor ligands.

Serotonin 5-HT1A Receptor Agonists

The 5-HT1A receptor is a Gi/o-coupled autoreceptor and postsynaptic receptor involved in the modulation of mood and anxiety.[8][13] 5-HT1A receptor agonists and partial agonists are used as anxiolytics and antidepressants.[8]

Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing.[13][14][15][16]

Serotonin [label="Serotonin", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5HT1AR" [label="5-HT1A Receptor (Gi/o-coupled)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gio [label="Gi/o protein", style=filled, fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase"]; cAMP [label="cAMP"]; GIRK [label="GIRK Channel"]; Neuronal_Firing [label="Decreased\nNeuronal Firing", shape=note, style=filled, fillcolor="#F1F3F4"]; Agonist [label="1-(2-(pyridin-2-yl)ethyl)piperazine\nDerivative (Agonist)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Serotonin -> "5HT1AR" [label="Activates"]; Agonist -> "5HT1AR" [label="Activates"]; "5HT1AR" -> Gio [label="Activates"]; Gio -> AC [label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; Gio -> GIRK [label="Opens"]; GIRK -> Neuronal_Firing [label="Causes Hyperpolarization"]; cAMP -> Neuronal_Firing [label="Modulates"]; }